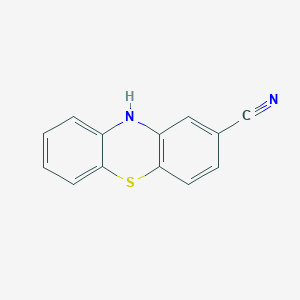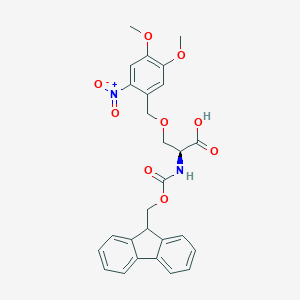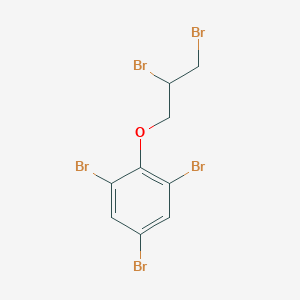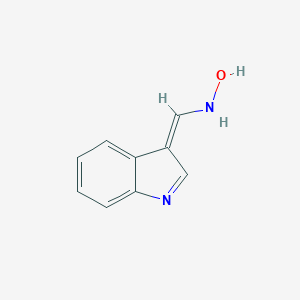
1H-indol-3-carbaldehído oxima
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-indole-3-carbaldehyde oxime, also known as 1H-indole-3-carbaldehyde oxime, is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-indole-3-carbaldehyde oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-indole-3-carbaldehyde oxime including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Función en reacciones multicomponentes
El 1H-indol-3-carbaldehído y sus derivados son precursores químicos esenciales y eficientes para generar estructuras biológicamente activas . Juegan un papel significativo en las reacciones multicomponentes (MCR), que ofrecen acceso a moléculas complejas . Las MCR son generalmente de alto rendimiento, fáciles de operar, ahorran tiempo y son rentables .
Síntesis de moléculas activas
El 1H-indol-3-carbaldehído y los miembros relacionados de la familia del indol son precursores ideales para la síntesis de moléculas activas . No solo se consideran una clave en la síntesis de compuestos farmacológicamente activos y alcaloides del indol, sino que también desempeñan un papel vital como precursores para la síntesis de varios derivados heterocíclicos .
Propiedades antimicrobianas
La 1H-indol-3-carbaldehído oxima es un intermedio clave en la producción de fitoalexinas del indol con útiles propiedades antimicrobianas . En condiciones optimizadas, fue posible alcanzar casi el 95% de rendimiento después de 20 minutos de molienda .
Isomerización en condiciones ácidas
Para los productos que contienen sustituyentes donadores de electrones (-CH3, -OCH3), se descubrió la isomerización del isómero oxima anti al isómero sin en condiciones ácidas . Este proceso de isomerización puede ser útil en varias reacciones químicas y síntesis .
Inhibidores de quinasas
Muchas oximas son inhibidores de quinasas y se ha demostrado que inhiben más de 40 quinasas diferentes
Mecanismo De Acción
Target of Action
It is known that 1h-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures .
Mode of Action
It’s known that 1h-indole-3-carbaldehyde and its derivatives are involved in multicomponent reactions (mcrs), which offer access to complex molecules .
Biochemical Pathways
In Arabidopsis thaliana, derivatives of indole-3-carbaldehyde are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . These compounds play an important role in pathogen defense in cruciferous plants .
Pharmacokinetics
The molecular formula of 1h-indole-3-carbaldehyde oxime is c9h8n2o, with an average mass of 160173 Da and a monoisotopic mass of 160063660 Da . These properties may influence its bioavailability.
Result of Action
It’s known that 1h-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures .
Action Environment
It’s known that multicomponent reactions (mcrs), in which 1h-indole-3-carbaldehyde and its derivatives are involved, are generally high-yielding, operationally friendly, time- and cost-effective, complying with the green chemistry criteria .
Propiedades
Número CAS |
2592-05-4 |
|---|---|
Fórmula molecular |
C9H8N2O |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
(NZ)-N-(1H-indol-3-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C9H8N2O/c12-11-6-7-5-10-9-4-2-1-3-8(7)9/h1-6,10,12H/b11-6- |
Clave InChI |
BWEFEUTYNRSOKX-WDZFZDKYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NO |
SMILES isomérico |
C1=CC=C2C(=C1)C(=CN2)/C=N\O |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)C=NO |
Sinónimos |
Indole-3-carboxaldehyde Oxime; NSC 525800; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What synthetic routes are commonly employed to produce 1H-indole-3-carbaldehyde oxime derivatives?
A1: Several methods have been explored for synthesizing 1H-indole-3-carbaldehyde oxime derivatives. A common starting material is 2-indolone, which can be subjected to the Vilsmeier-Haack reaction to introduce a carbaldehyde group at the 3-position. [] Subsequent N-alkylation and oximation reactions can then yield 1-alkyl-2-chloro-1H-indole-3-carbaldehyde oximes and 1-alkyl-2-phenoxy-1H-indole-3-carbaldehyde oximes. [] An alternative approach involves a one-pot synthesis of 1-alkyl-2-alkoxy-1H-indole-3-carbaldehyde oximes directly from 1-alkyl-2-chloro-1H-indole-3-carbaldehydes through Williamson ether synthesis. [] Additionally, the hydroxyl group of the oxime moiety can be further functionalized through acylation reactions with various acyl chlorides to yield N-acyl-3-indolealdehyde oxime esters. []
Q2: What characterization techniques are commonly used to confirm the structure of newly synthesized 1H-indole-3-carbaldehyde oxime derivatives?
A2: Researchers rely on a combination of spectroscopic and analytical techniques to confirm the structures of novel 1H-indole-3-carbaldehyde oxime derivatives. These techniques often include:
- Nuclear Magnetic Resonance (NMR) spectroscopy: 1H NMR is frequently employed to elucidate the structure and confirm the presence of specific protons within the molecule. [, ]
- Infrared (IR) spectroscopy: IR spectroscopy helps identify functional groups present in the synthesized compounds, such as the characteristic peaks for carbonyl and oxime moieties. [, ]
- Mass spectrometry (MS): MS analysis provides information about the molecular weight of the compound and its fragmentation pattern, further supporting the proposed structure. [, ]
- Elemental analysis: This technique determines the percentage composition of elements within the synthesized compound, confirming its purity and consistency with the expected molecular formula. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


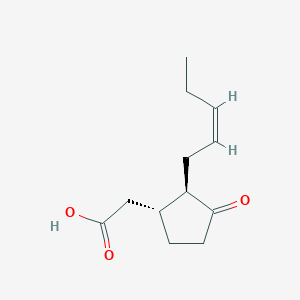

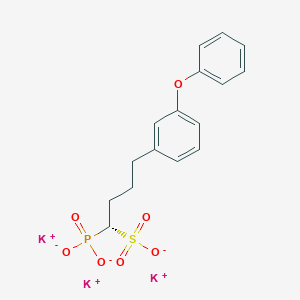

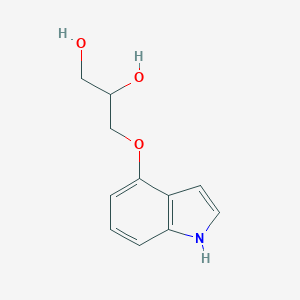
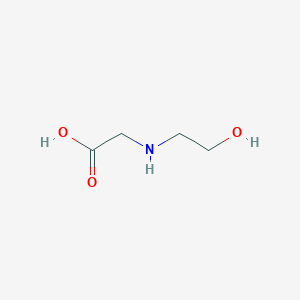
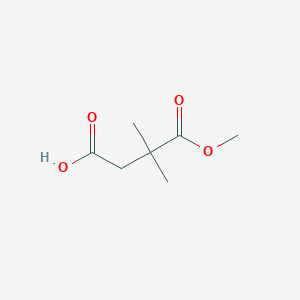
![1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine;dihydrochloride](/img/structure/B30650.png)



